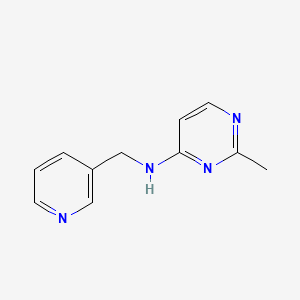

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

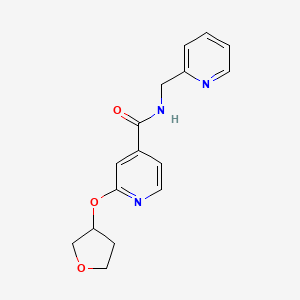

The compound “2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine” is a type of organic compound that contains a pyrimidine ring, which is a heterocyclic aromatic ring system. This compound is likely to be used in the field of medicinal chemistry due to the wide range of pharmacological activities exhibited by pyrimidine derivatives .

Scientific Research Applications

Inhibitor of Tyrosine Kinases

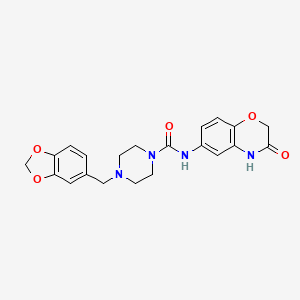

This compound is structurally similar to Imatinib, a therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Anti-inflammatory Applications

Pyrimidines, including this compound, display a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .

Nonlinear Optical Properties

Materials having nonlinear optical properties are of great interest for optical signal processing applications . An important position belongs to organic push–pull molecules containing donor and acceptor groups .

Fungicidal Activity

A series of pyrimidinamine derivatives, which could potentially include this compound, showed excellent fungicidal activity .

Inhibition of Collagen Synthesis

This compound is structurally similar to N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), which can inhibit collagen synthesis in rat and dog models .

Inhibition of Transforming Growth Factor-β1 (TGF-β1)

The compound is structurally similar to 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292), which displays anti-fibrotic activity by blocking the mRNA expression of TGF-β1 in hepatic stellate cells .

properties

IUPAC Name |

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-9-13-6-4-11(15-9)14-8-10-3-2-5-12-7-10/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPLMXMUFNYMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)

![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)